Paromomycin I

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

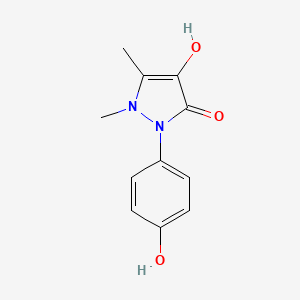

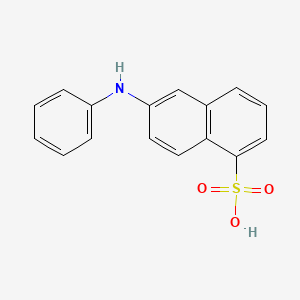

An aminoglycoside antibacterial and antiprotozoal agent produced by species of STREPTOMYCES.

科学的研究の応用

Mechanism of Action in Leishmaniasis

Paromomycin's impact on RNA synthesis and membrane fluidity in Leishmania donovani promastigotes suggests that its effectiveness in treating leishmaniasis is tied to these cellular changes. Specifically, its ability to inhibit the parasite's multiplication is linked to altered membrane permeability resulting from modifications in membranous polar lipids (Maarouf et al., 1997).

Impact on Mitochondrial Activities

The effect of Paromomycin on the mitochondrial activities of Leishmania donovani promastigotes was studied, highlighting its interference with the cell's energetic metabolism. This includes inhibiting respiration and reducing the mitochondrial membrane potential, which may be central to its anti-Leishmania action (Maarouf et al., 1997).

Differential Effects on Ribosomes

Research has shown that Paromomycin significantly inhibits protein synthesis in Leishmania promastigotes while having minimal impact on mammalian cells. This difference is attributed to the antibiotic's strong binding to the parasite ribosomal decoding site, which is not as pronounced in mammalian cell ribosomes (Fernández, Malchiodi, & Algranati, 2010).

Resistance Development

Research into Paromomycin-resistant Leishmania donovani promastigotes has provided insights into the mechanisms of resistance, such as decreased drug uptake likely due to altered membrane composition. This work is crucial for understanding the emergence of drug resistance in clinical settings (Maarouf et al., 1998).

Efficacy Against Other Parasites

Studies have also explored Paromomycin's efficacy against other parasites like Entamoeba histolytica and Cryptosporidium parvum. Its effectiveness in these contexts broadens the potential applications of this antibiotic in parasitic infections (Blessmann & Tannich, 2002; Mancassola et al., 1995).

Immunological Impact

Research on Paromomycin's impact on dendritic cells in combination therapy for visceral leishmaniasis has highlighted its role in immunomodulation. This underscores the importance of understanding the broader biological effects of this antibiotic beyond its direct action against parasites (Das et al., 2014).

特性

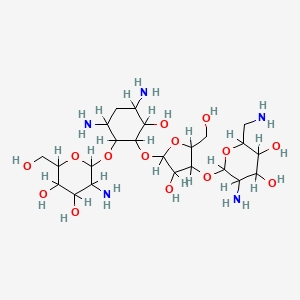

IUPAC Name |

5-amino-2-(aminomethyl)-6-[5-[3,5-diamino-2-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZODPSAJZTQNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45N5O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859614 |

Source

|

| Record name | 4,6-Diamino-2-{[3-O-(2,6-diamino-2,6-dideoxyhexopyranosyl)pentofuranosyl]oxy}-3-hydroxycyclohexyl 2-amino-2-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Paromomycin I | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-{2-[Bis(2-chloroethyl)amino]ethoxy}-5-nitrophenyl)butan-1-one](/img/structure/B1201854.png)

![[(1R,2R,3R,4R)-4-(6-aminopurin-9-yl)-2,3-dihydroxycyclopentyl]methyl 2-methoxyacetate](/img/structure/B1201860.png)

![2-[(4-Bromobenzyl)oxy]acetic acid](/img/structure/B1201861.png)